Thiourea, (azidomethyl)-

Description

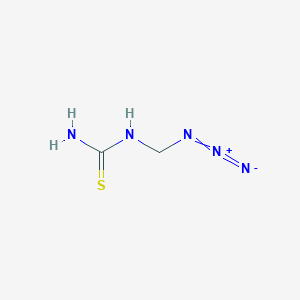

Structure

3D Structure

Properties

CAS No. |

159582-43-1 |

|---|---|

Molecular Formula |

C2H5N5S |

Molecular Weight |

131.16 g/mol |

IUPAC Name |

azidomethylthiourea |

InChI |

InChI=1S/C2H5N5S/c3-2(8)5-1-6-7-4/h1H2,(H3,3,5,8) |

InChI Key |

GXKPPRFZDGHYFQ-UHFFFAOYSA-N |

Canonical SMILES |

C(NC(=S)N)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Thiourea, Azidomethyl and Its Precursors

Direct Synthesis Strategies of Thiourea (B124793), (azidomethyl)-

Direct synthesis strategies involve the formation of the (azidomethyl)thiourea core in a single or a few straightforward steps from readily available precursors.

A prominent direct approach involves the reaction of thiourea or its derivatives with a suitable azidomethylating agent. While specific examples for the direct azidomethylation of the parent thiourea are not extensively documented in the provided results, the principles of azidomethylation of other nucleophiles can be extrapolated. For instance, iron-mediated azidomethylation of alkenes using azidotrimethylsilane (B126382) and dimethyl sulfoxide (B87167) (DMSO) has been reported, suggesting that similar methodologies could potentially be adapted for the N-functionalization of thiourea. sci-hub.se

A more common strategy involves the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which then reacts with an alkyl azide (B81097). joac.info For the synthesis of an (azidomethyl)thiourea derivative, this would involve the reaction of an azidomethylamine with carbon disulfide.

This strategy focuses on introducing the azide group onto a thiourea molecule that already contains a suitable leaving group on the methyl substituent. A common precursor for this transformation is N-(hydroxymethyl)thiourea, which can be converted to a tosylate or a halide, followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃).

For example, N-(hydroxymethyl)thiourea can be reacted with p-toluenesulfonyl chloride to yield N-(tosylmethyl)thiourea. researchgate.net Subsequent treatment with sodium azide in a suitable solvent like dimethylformamide (DMF) would be expected to produce N-(azidomethyl)thiourea. This two-step process is a reliable method for introducing the azide functionality. scirp.org

Another approach involves starting with N-(chloromethyl)thiourea or N-(bromomethyl)thiourea and performing a nucleophilic substitution with sodium azide. The synthesis of 2-(azidomethyl)-1-methoxy-3-pentadecyl-benzene from the corresponding methanesulfonic acid benzyl (B1604629) ester and sodium azide demonstrates the feasibility of this type of transformation. scirp.org

Indirect Synthetic Routes for the Azidomethyl-Thiourea Motif

Indirect routes involve the construction of the (azidomethyl)thiourea moiety as part of a larger synthetic sequence, often involving multiple steps.

In convergent syntheses, the azidomethyl group and the thiourea functionality are prepared separately and then combined in a later step. A notable example is the synthesis of 5-functionalized 4-hydroxyhexahydropyrimidine-2-thiones, which utilizes N-(azidomethyl)thiourea as a key starting material. sciforum.net The synthesis of N-(azidomethyl)thiourea itself in this context is a crucial preliminary step.

Another example is the preparation of thiourea derivatives from 3-azido-5-(azidomethyl)benzene derivatives. clockss.orgelsevierpure.com In this approach, a benzene (B151609) ring is first functionalized with both an azido (B1232118) and an azidomethyl group. Subsequent transformations of other functional groups on the benzene ring can lead to the formation of an isothiocyanate, which can then be reacted with an amine to form the desired thiourea derivative. clockss.org

A synthetic route to 2-azidomethyl-5-methyl joac.infoclockss.orgtriazolo[1,5-a]pyrimidine-7-thiol involves the reaction of 2-azidomethyl-7-chloro-5-methyl joac.infoclockss.orgtriazolo-[1,5-a]pyrimidine with thiourea. prepchem.com This demonstrates the use of a pre-functionalized azide-containing heterocycle which is then converted to a thiol via a thiourea intermediate.

The synthesis of the (azidomethyl)thiourea scaffold often relies on simple and readily available chemical feedstocks. Key starting materials include:

Thiourea : A fundamental building block in many synthetic routes. joac.inforesearchgate.netsciforum.netprepchem.com

Formaldehyde : Used to prepare N-(hydroxymethyl)thiourea, a common precursor. researchgate.net

Sodium Azide (NaN₃) : The most common source of the azide functionality. scirp.org

Amines and Carbon Disulfide : Used for the synthesis of substituted thioureas. joac.info

Isothiocyanates : React with amines to form thioureas. researchgate.net

The synthesis of thioureas from aromatic amines, triethylamine (B128534) (TEA), and carbon disulfide (CS₂) in tetrahydrofuran (B95107) (THF), followed by reaction with an aromatic alkyl azide, provides a general framework that could be adapted for (azidomethyl)thiourea synthesis. joac.info

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing thiourea derivatives, including those with an azidomethyl group, is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

One study on the synthesis of thiourea derivatives from dithiocarbamates and alkyl azides systematically screened various bases and solvents. joac.info The bases evaluated included N-methylmorpholine, pyridine, trimethylamine, and diisopropylamine, while the solvents tested were toluene, acetone, THF, and DMF. joac.info The results of such optimization studies are crucial for developing efficient and scalable synthetic protocols.

The table below summarizes the optimization of reaction conditions for a model reaction involving the synthesis of a thiourea derivative. joac.info

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-methylmorpholine | Toluene | Room Temp | 12 | 55 |

| 2 | Pyridine | Toluene | Room Temp | 14 | 40 |

| 3 | Trimethylamine | Toluene | Room Temp | 12 | 60 |

| 4 | Diisopropylamine | Toluene | Room Temp | 14 | 45 |

| 5 | N-methylmorpholine | Acetone | Room Temp | 8 | 70 |

| 6 | N-methylmorpholine | THF | Room Temp | 6 | 85 |

| 7 | N-methylmorpholine | DMF | Room Temp | 3 | 92 |

This data clearly indicates that the combination of N-methylmorpholine as the base and DMF as the solvent at room temperature provides the highest yield in the shortest reaction time for this specific transformation. joac.info Such systematic optimization is essential for the successful synthesis of "(azidomethyl)thiourea" and its derivatives.

Reactivity and Transformational Pathways of Thiourea, Azidomethyl

Electrophilic Reactions of Thiourea (B124793), (azidomethyl)-

While specific studies on the electrophilic reactions of (azidomethyl)thiourea are limited, the well-established reactivity of the parent thiourea molecule provides a strong framework for predicting its behavior. The sulfur atom of the thiourea moiety is nucleophilic, readily reacting with electrophiles.

Thiourea and its derivatives have been identified as effective mediators in the halogenation of alcohols under mild conditions. nih.govresearchgate.net These reactions typically utilize an N-halosuccinimide (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), as the halogen source. openu.ac.il The presence of a substoichiometric amount of a thiourea additive is crucial for the reaction to proceed efficiently, favoring halogenation over potential side reactions like oxidation of the alcohol. nih.govorganic-chemistry.orgacs.org

In the context of (azidomethyl)thiourea, it is plausible that it could act as a mediator in similar halogenation reactions. The fundamental radical-based mechanism would likely remain operative. However, the presence of the azidomethyl group introduces a functionality that could potentially compete in radical processes, although this specific reactivity has not been detailed in the available literature. The steric bulk of the azidomethyl substituent might also influence the efficiency of the reaction, as studies with other substituted thioureas have shown that increased bulk can decrease reaction efficiency. openu.ac.il

Table 1: General Conditions for Thiourea-Mediated Halogenation of Alcohols

| Parameter | Condition | Source(s) |

|---|---|---|

| Halogen Source | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | researchgate.netopenu.ac.il |

| Mediator | Substoichiometric Thiourea or its derivatives | nih.govorganic-chemistry.orgacs.org |

| Substrates | Primary, secondary, tertiary, and benzyl (B1604629) alcohols | nih.govacs.org |

| Mechanism | Radical-based | nih.govresearchgate.netorganic-chemistry.org |

| Key Factor | Stoichiometry of thiourea is critical | acs.org |

Thiourea is a well-established reagent for the synthesis of various sulfur-containing compounds, acting as a sulfide (B99878) source. wikipedia.org For instance, it is commonly used to convert alkyl halides into thiols through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed. wikipedia.org This reactivity highlights the nucleophilicity of the sulfur atom in the thiourea core.

Furthermore, thiourea can participate in sulfuration reactions with certain sulfur(II)-nitrogen compounds. For example, its reaction with N,N'-thiobismorpholine results in the formation of N,N'-tetrathiomorpholine. tandfonline.comtandfonline.com The reaction of thiourea with N,N'-dithiobisamines at room temperature yields compounds with a new S-S bond. tandfonline.com These transformations underscore the ability of the thiourea sulfur to engage with electrophilic sulfur species.

Elemental sulfur itself can be used in conjunction with amines and isocyanides to produce thioureas in multicomponent reactions, showcasing the versatility of sulfur insertion reactions. mdpi.comnih.gov While not a direct sulfuration by thiourea, these syntheses highlight the dynamic nature of the C=S bond.

For (azidomethyl)thiourea, its participation in sulfuration reactions would be expected to follow these general principles. The sulfur atom should retain its nucleophilic character, allowing it to act as a sulfide source in reactions with suitable electrophiles. However, the azide (B81097) functionality introduces a potential complication, as azides can react with certain sulfur compounds, although this is generally under specific conditions (e.g., with phosphines in the Staudinger ligation).

Rearrangement Reactions

(Azidomethyl)thiourea is a valuable precursor in the synthesis of complex heterocyclic systems, primarily through rearrangement reactions of its derivatives.

A significant pathway for the transformation of (azidomethyl)thiourea involves its reaction with enolates of 1,3-dicarbonyl compounds, leading to the formation of 4-hydroxyhexahydropyrimidine-2-thiones. mdpi.comsciforum.netbohrium.com Specifically, (azidomethyl)thiourea reacts with the potassium enolate of 2-acetylcyclohexanone (B32800) in ethanol (B145695) to produce (4aR,8aR)-4a-acetyl-8a-hydroxy-decahydroquinazoline-2-thione as a single diastereomer. mdpi.comresearchgate.net This initial product can then undergo a fascinating base-promoted skeletal rearrangement. mdpi.com

Treatment of this bicyclic thiourea derivative with a strong base like sodium hydride (NaH) in an aprotic solvent such as acetonitrile (B52724) instigates a cascade transformation. mdpi.comresearchgate.net The reaction proceeds through isomerization to a spirocyclic intermediate, 1-hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one, which is then followed by the cleavage of the C1-C6 bond to yield N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea. mdpi.comsciforum.net This rearrangement highlights the lability of the C4-C5 bond in the 4-hydroxyhexahydropyrimidine-2-thione system when an acceptor acyl group is present at the C5 position and a donor hydroxyl group is at the C4 position. researchgate.net

This reactivity is not unique to the cyclohexanone (B45756) derivative. The general principle of base-promoted C(4)-C(5) bond cleavage in 5-acyl-substituted 4-hydroxyhexahydropyrimidine-2-thiones/ones to give N-acyl-N'-(γ-oxoalkyl)ureas and -thioureas has been established. sciforum.netresearchgate.net

Table 2: Base-Promoted Rearrangement of a Derivative of (azidomethyl)thiourea

| Starting Material | Base/Solvent | Key Intermediate | Final Product | Source(s) |

|---|

This type of rearrangement was explored with the goal of synthesizing macrocyclic thioureas, although in the specific case of the 2-acetylcyclohexanone adduct, a ring-opened product was formed instead of the expected 10-membered ring. researchgate.net

Beyond the base-promoted skeletal rearrangements of its derivatives, the structural motifs present in (azidomethyl)thiourea suggest the potential for other intramolecular transformations, drawing from the broader chemistry of thioureas and azides.

Chiral thiourea derivatives have been shown to catalyze enantioselective intramolecular Cope-type hydroamination reactions. nih.govacs.org This process involves the rearrangement of bishomoallylic hydroxylamines to form α-substituted pyrrolidines. nih.gov While this is a catalyzed reaction, it demonstrates the ability of the thiourea moiety to stabilize polar transition states in pericyclic reactions through hydrogen bonding. nih.gov It is conceivable that a suitably functionalized derivative of (azidomethyl)thiourea could undergo an intramolecular reaction where the thiourea part acts as an internal catalyst or directing group for a rearrangement involving the azido (B1232118) group or a transformation product thereof.

The azide group itself is highly reactive and can undergo various transformations, including intramolecular cyclizations. For instance, organic azides can react with internal alkynes or alkenes in [3+2] cycloadditions (Huisgen cycloaddition). A derivative of (azidomethyl)thiourea containing an appropriately positioned unsaturation could potentially undergo such an intramolecular cyclization, leading to triazole-fused heterocyclic systems.

Furthermore, the azide can be converted to other functional groups that can then participate in rearrangements. For example, reduction of the azide to an amine would yield an aminomethylthiourea. This primary amine could then engage in intramolecular cyclizations or rearrangements, for example, by attacking an electrophilic center within the same molecule. The synthesis of 3-azido-5-(azidomethyl)benzene derivatives and their subsequent conversion to thiourea derivatives has been reported, showcasing the compatibility of the azide and thiourea functionalities under certain reaction conditions. clockss.org

While specific examples of these other intramolecular rearrangements starting directly from (azidomethyl)thiourea are not prominently documented, the rich chemistry of both the thiourea and azide functional groups provides a fertile ground for exploring such potential pathways.

Mechanistic and Theoretical Investigations of Thiourea, Azidomethyl

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies have proven to be invaluable tools in elucidating the intricate details of the electronic structure, conformational behavior, and reactivity of thiourea (B124793) derivatives, including (azidomethyl)thiourea. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has been widely employed to investigate the electronic properties of thiourea compounds. scispace.comresearchgate.netresearchgate.net These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics. By solving the Kohn-Sham equations, DFT methods can accurately predict the ground-state electronic energy, electron density, and other key electronic descriptors.

Key findings from DFT studies on related thiourea derivatives include the determination of optimized molecular geometries, which often show good correlation with experimental data from X-ray diffraction. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals insights into the molecule's reactivity and the nature of electronic transitions. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net

Furthermore, DFT calculations are used to compute various molecular properties that govern the electronic structure:

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces: These are used to identify the most reactive sites within the molecule. For instance, in some thiourea derivatives, the sulfur atom is identified as a primary reactive site. scispace.com

Natural Bond Orbital (NBO) analysis: This analysis provides information about intramolecular hyperconjugative interactions, which can be responsible for the stabilization of specific conformations. researchgate.net

Global reactivity descriptors: Parameters such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index are calculated to quantify the molecule's reactivity. scispace.com

These computational insights are crucial for understanding the fundamental electronic characteristics of (azidomethyl)thiourea and predicting its behavior in chemical reactions.

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of flexible molecules like (azidomethyl)thiourea. By simulating the atomic motions over time, MD provides a detailed picture of the accessible conformations and the transitions between them. nih.govnih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. scispace.com

For thiourea derivatives, MD simulations have been used to:

Investigate conformational changes induced by ligand binding or solvent interactions. nih.govacs.org

Identify stable conformations and the energetic barriers between them.

Study the interactions with other molecules, such as water, by calculating radial distribution functions (RDFs). scispace.com

The conformational flexibility of the thiourea backbone, particularly the rotation around the C-N bonds, is a key aspect that can be explored using MD. acs.org The results of these simulations can be correlated with experimental data from techniques like NMR spectroscopy to validate the computational models.

Computational methods, particularly DFT, are instrumental in predicting reaction pathways and locating the corresponding transition states for reactions involving thiourea and azide (B81097) compounds. researchgate.net By mapping the potential energy surface (PES), researchers can identify the most favorable reaction mechanisms and calculate the activation energies associated with them. researchgate.net

For thiourea derivatives, computational studies have been used to investigate various reactions, including heterocyclization reactions, which are important for the synthesis of various heterocyclic compounds. nih.gov The mechanism of these reactions can be elucidated by identifying the intermediates and transition states involved. nih.gov

In the context of the azido (B1232118) group, computational studies on organic azides have been used to understand their decomposition and subsequent reactions, such as nitrene insertion into C-H bonds. researchgate.net These studies help in deciphering the energetics and mechanisms of such processes. The prediction of transition states is crucial for understanding the kinetics of a reaction, as the energy of the transition state determines the reaction rate. researchgate.net

Spectroscopic Elucidation of Reaction Mechanisms and Intermediates

Spectroscopic techniques provide experimental evidence to support and validate the theoretical predictions regarding reaction mechanisms and the structure of transient intermediates.

Time-resolved spectroscopy is a powerful technique for studying the dynamics of chemical reactions on very short timescales. wikipedia.orgresearchgate.net By using pulsed lasers, it is possible to monitor the formation and decay of transient species, providing direct kinetic information about reaction intermediates. researchgate.net

Femtosecond infrared (fs-IR) spectroscopy has been successfully applied to study reactive thiourea intermediates. acs.org This technique allows for the disentanglement of different molecular species by probing their vibrational signatures, such as the N-H stretching bands. acs.org The vibrational relaxation times can differ for various conformations and hydrogen-bonded motifs, enabling their distinct identification. acs.org Such studies can reveal the subtle interplay between conformational equilibria, bonding states, and bonding lifetimes in reactive intermediates, which is crucial for understanding catalytic activity. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the conformation and dynamic processes of molecules in solution. acs.org For thiourea derivatives, NMR can be used to distinguish between different conformers, provided that the rate of interconversion is slow on the NMR timescale. acs.org

The rotation around the C(S)-N axis in thioureas leads to the existence of cis and trans conformers. acs.org At ambient temperatures, this interconversion is often fast, resulting in a single, motionally averaged signal in the NMR spectrum. acs.org However, at lower temperatures, the rotation can be slowed down sufficiently to observe separate signals for the different conformers. acs.org From the coalescence temperature of these signals, the rotational barrier can be determined, which is typically in the range of 9-14 kcal/mol for various thiourea derivatives. acs.org

NMR is also a powerful tool for studying hydrogen bonding interactions, which play a crucial role in the conformation and reactivity of thiourea derivatives. beilstein-journals.org Anion-induced changes in the chemical shifts of the N-H protons can provide information about the strength and geometry of these interactions. beilstein-journals.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the predominant conformation in solution. beilstein-journals.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

No data available for Thiourea, (azidomethyl)-.

Analysis of Non-Covalent Interactions

Hydrogen Bonding Motifs in Thiourea, (azidomethyl)- Aggregates

No data available for Thiourea, (azidomethyl)-.

Role of Non-Covalent Interactions in Reactivity and Stereocontrol

No data available for Thiourea, (azidomethyl)-.

Conformational Analysis and Tautomerism of Thiourea, (azidomethyl)-

No data available for Thiourea, (azidomethyl)-.

Applications of Thiourea, Azidomethyl As a Chemical Building Block and Reagent

Synthesis of Complex Organic Scaffolds

The bifunctional nature of (azidomethyl)thiourea makes it a potent building block for synthesizing intricate organic structures, including heterocyclic systems and macrocycles. It often acts as a thioureidomethylation reagent, enabling the introduction of a key N-C-S fragment into target molecules.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrimidinethiones)

(Azidomethyl)thiourea is an effective reagent for the synthesis of nitrogen-containing heterocycles. A notable application is in the preparation of bicyclic pyrimidine (B1678525) derivatives. For instance, it reacts smoothly with the potassium enolate of 2-acetylcyclohexanone (B32800). This reaction proceeds in a regio- and stereoselective manner to produce (4aR,8aR)-4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione, a complex bicyclic pyrimidinethione scaffold.

The reaction, conducted in ethanol (B145695) at room temperature, demonstrates the utility of (azidomethyl)thiourea as a precursor for creating densely functionalized heterocyclic systems. These pyrimidinethione structures are of significant interest due to their prevalence in pharmacologically active compounds researchgate.netnih.govnih.gov. The general synthesis of pyrimidinethiones often involves the condensation of thiourea (B124793) or its derivatives with 1,3-dicarbonyl compounds or their equivalents, a classic approach to which the use of (azidomethyl)thiourea adds a modern variation with potential for further functionalization mdpi.comresearchgate.net.

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Thiourea, (azidomethyl)- and K-enolate of 2-acetylcyclohexanone | EtOH, Room Temperature, 6.35 h | (4aR,8aR)-4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione | 79% |

Construction of Macrocyclic Structures

The synthesis of macrocycles is a challenging yet crucial area of organic chemistry, as these structures are common in natural products and therapeutic agents nih.govcam.ac.ukthieme-connect.de. Thiourea, (azidomethyl)- serves as a precursor for building blocks intended for macrocyclization. Research has explored the use of pyrimidine ring expansion strategies to access macrocyclic ureas and thioureas.

In one such approach, a derivative prepared from (azidomethyl)thiourea was subjected to a base-promoted cascade transformation. While the initial goal of forming a 10-membered cyclic thioureide via cleavage of a zero-bridge was not achieved in this specific instance, the attempt highlights the strategic use of precursors derived from (azidomethyl)thiourea for this purpose. In a closely related system, a similar strategy successfully yielded an 18-membered cyclic thioureide, demonstrating the viability of this pathway for constructing large ring structures. The azido (B1232118) group itself is a well-known functional handle for macrocyclization reactions, particularly through azide-alkyne cycloadditions, further underscoring the potential of (azidomethyl)thiourea in this domain nih.govcam.ac.uk.

Preparation of Functionalized Aliphatic and Aromatic Systems

(Azidomethyl)thiourea is a valuable reagent for the functionalization of both aliphatic and aromatic compounds. Its role as a thioureidomethylating agent allows for the direct introduction of the thiourea moiety onto a carbon framework nih.govresearchgate.net.

In the context of aliphatic systems, the reaction between (azidomethyl)thiourea and the potassium enolate of 2-acetylcyclohexanone serves as a prime example. This reaction constructs a complex, functionalized decahydroquinazoline system. Furthermore, treatment of this bicyclic product with a strong base like sodium hydride (NaH) in an aprotic solvent induces a rearrangement. This cascade transformation, involving isomerization and C-C bond cleavage, ultimately yields N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea, a highly functionalized open-chain aliphatic system. This demonstrates how (azidomethyl)thiourea can be used to generate complex aliphatic structures through multi-step, one-pot transformations.

Role in Organocatalysis

The thiourea functional group is a cornerstone of modern organocatalysis due to its ability to act as a potent double hydrogen-bond donor acs.orgnih.gov. This interaction activates electrophilic substrates, making them more susceptible to nucleophilic attack. Thiourea, (azidomethyl)- provides a strategic entry point for incorporating this catalytically crucial moiety into more complex catalyst frameworks.

Incorporation into Chiral Organocatalyst Frameworks

The development of chiral, bifunctional organocatalysts has revolutionized asymmetric synthesis nih.govmdpi.com. These catalysts often feature a hydrogen-bond donor (like thiourea) to activate an electrophile and a Lewis basic site (like a tertiary amine) to activate a nucleophile, bringing both reactants together in a defined chiral environment nih.govorganic-chemistry.org.

The (azidomethyl)thiourea molecule is an ideal building block for creating such catalysts. The azido group serves as a highly versatile chemical handle for covalent attachment to a larger chiral scaffold. A primary method for this incorporation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." By reacting (azidomethyl)thiourea with a chiral molecule bearing an alkyne group, the thiourea unit can be efficiently and irreversibly linked to the chiral framework via a stable triazole bridge. This strategy allows for the modular synthesis of sophisticated chiral organocatalysts, where the thiourea moiety provides the hydrogen-bonding activation site beilstein-journals.orgrsc.org.

| Building Block 1 | Building Block 2 | Linking Chemistry | Resulting Catalyst Feature |

|---|---|---|---|

| Thiourea, (azidomethyl)- | Chiral scaffold with alkyne group | CuAAC ("Click" Chemistry) | Thiourea (H-bond donor) linked to a chiral backbone |

Studies on Cooperative Activation Mechanisms

Once incorporated into a catalyst, the thiourea moiety derived from (azidomethyl)thiourea participates in well-understood cooperative activation mechanisms researchgate.netresearchgate.net. The two N-H protons of the thiourea group form a bidentate hydrogen-bonding interaction with an electrophile, such as a ketone, imine, or nitroolefin. This interaction polarizes the substrate and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), effectively activating it toward attack by a nucleophile organic-chemistry.orgacs.org.

In bifunctional catalysts, this activation occurs in concert with the activation of the nucleophile by a basic group elsewhere on the catalyst scaffold. For example, a tertiary amine moiety can deprotonate a pro-nucleophile, increasing its reactivity. This simultaneous, dual activation is the hallmark of cooperative catalysis and is responsible for the high efficiency and enantioselectivity observed in many thiourea-catalyzed reactions acs.orgorganic-chemistry.org. The use of (azidomethyl)thiourea as a building block enables synthetic chemists to strategically place the powerful thiourea activating group within a precisely designed chiral environment to facilitate these sophisticated catalytic cycles.

Enantioselective Transformations Mediated by Thiourea-Derived Catalysts (General Thiourea Context)

Chiral thiourea derivatives have emerged as powerful and versatile organocatalysts in the field of asymmetric synthesis. rsc.orgnih.gov Their efficacy stems from their ability to act as dual hydrogen-bond donors, activating electrophiles and organizing transition states through non-covalent interactions. rsc.orgacs.org This mode of activation, often in concert with a Lewis basic group within the same molecule (bifunctional catalysis), allows for precise stereocontrol in a wide array of chemical transformations. rsc.org

The fundamental principle behind thiourea catalysis involves the acidic N-H protons of the thiourea moiety forming hydrogen bonds with Lewis basic sites on the electrophilic substrate, such as carbonyl, imine, or nitro groups. This interaction polarizes the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack. The chiral scaffold of the catalyst then dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer. nih.govacs.org

Bifunctional thiourea catalysts, which incorporate a basic site like a tertiary amine, represent a significant advancement. rsc.org In these systems, the thiourea moiety activates the electrophile while the amine base activates the nucleophile (e.g., through deprotonation), leading to a highly organized, Zimmerman-Traxler-like transition state. This synergistic activation dramatically enhances both reaction rates and enantioselectivities. rsc.org

Thiourea-derived catalysts have been successfully applied to a broad spectrum of enantioselective reactions. Notable examples include:

Michael Additions: The conjugate addition of carbon nucleophiles (like malonates or 1,3-dicarbonyl compounds) to nitroolefins and other Michael acceptors is a classic application.

Aza-Henry Reactions: These catalysts effectively control the addition of nitroalkanes to imines, producing chiral β-nitroamines, which are valuable synthetic intermediates.

Cationic Polycyclizations: Thiourea catalysts can stabilize cationic intermediates through anion-binding, enabling complex cascade reactions to form polycyclic structures with excellent stereocontrol. researchgate.net

Additions to Oxocarbenium Ions: By engaging highly reactive cationic species, thiourea catalysis provides a mechanism for enantioselective additions to intermediates like oxocarbenium ions, which is significant in carbohydrate chemistry. nih.govucla.edu

Indole Additions: The enantioselective addition of indoles to various electrophiles, such as pyrones, can be achieved with high stereoselectivity, yielding complex alkaloid-like cores. acs.org

The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to suit specific reactions, making them a cornerstone of modern organocatalysis.

| Reaction Type | Catalyst Type | Typical Substrates | Product Class | Reported Enantioselectivity (ee) |

| Michael Addition | Bifunctional Amine-Thiourea | 1,3-Dicarbonyls, Nitroolefins | γ-Nitrocarbonyls | Up to 99% |

| Aza-Henry Reaction | Bifunctional Amine-Thiourea | N-Boc Imines, Nitroalkanes | β-Nitroamines | Up to 98% |

| Cationic Cyclization | Aryl-Thiourea | Hydroxylactams | Tetracyclic Terpenes | Up to 98% |

| Addition to Oxocarbenium Ions | Pyrrole-Thiourea | Glycosyl Chlorides, Silyl Ketene Acetals | Substituted Isochromans | Up to 99% |

| Indole-Pyrone Annulation | Arylpyrrolidino-Thiourea | Indoles, Pyrone Precursors | Indolines with Quaternary Centers | >95% |

As a Precursor for Advanced Functional Materials

While direct, extensive research on the specific applications of "Thiourea, (azidomethyl)-" as a precursor for functional materials is not widely documented in peer-reviewed literature, its bifunctional nature—possessing both a reactive azide (B81097) group and a thiourea moiety—makes it a highly promising candidate for such purposes. sciforum.net The distinct chemical properties of each functional group allow for its use in two major areas of materials science: the synthesis of novel polymers and the modification of surfaces.

Synthesis of Polymeric Structures via Click Chemistry

The azidomethyl group of the thiourea derivative is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. acs.orgdrpress.org Specifically, the azide functionality is the key component for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable 1,2,3-triazole ring. researchgate.netrsc.org

If "Thiourea, (azidomethyl)-" were incorporated into a monomer that also possesses a terminal alkyne, it could undergo step-growth polymerization. In such a hypothetical AB-type monomer, the azide ('A' end) of one monomer would react with the alkyne ('B' end) of another, leading to the formation of a polytriazole backbone. The thiourea group would be a recurring pendant moiety along the polymer chain, imparting unique properties such as hydrogen-bonding capabilities, potential for metal coordination, and increased polarity. nih.govresearchgate.net This approach allows for the creation of highly functionalized polymers with well-defined structures. rsc.org

The resulting poly(triazole-thiourea)s could exhibit interesting material properties:

Enhanced Adhesion: The hydrogen-bonding capacity of the thiourea side chains could promote adhesion to various substrates.

Chelating Properties: The polymer could be used for metal ion sensing or sequestration, owing to the coordinating ability of the thiourea sulfur atom.

Tunable Solubility: The presence of both the polar thiourea and the triazole ring would influence the polymer's solubility in different solvents.

| Polymerization Method | Reactive Groups | Resulting Linkage | Polymer Type | Potential Properties |

| Click Polymerization (CuAAC) | Azide (-N₃), Alkyne (-C≡CH) | 1,4-disubstituted 1,2,3-triazole | Linear or Hyperbranched Polytriazole | High functionality, thermal stability, chelating ability |

Derivatization for Surface Modification Applications

The dual functionality of "Thiourea, (azidomethyl)-" also makes it an excellent candidate for surface modification, enabling the covalent attachment of this molecule to various substrates to alter their physicochemical properties like wettability, biocompatibility, or reactivity. rsc.orgresearchgate.net

Two primary strategies can be envisioned for its use in surface derivatization:

"Clicking" to the Surface: A surface can first be functionalized with alkyne groups. The (azidomethyl)thiourea molecule can then be covalently attached to this surface via the CuAAC or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. acs.orgresearchgate.net This would result in a surface decorated with thiourea moieties. Such a surface could be used for applications in sensing, as the thiourea groups can act as recognition sites for specific analytes or metal ions. nih.gov

Anchoring via the Thiourea Group: The sulfur atom in the thiourea group has a strong affinity for noble metal surfaces, particularly gold. "Thiourea, (azidomethyl)-" could be self-assembled onto a gold surface, forming a stable self-assembled monolayer (SAM). This process would leave the azide groups exposed and pointing away from the surface. hiyka.com This azide-terminated surface then becomes a versatile platform for further functionalization. bohrium.comnih.gov Biomolecules, polymers, or other functional molecules containing an alkyne group can be "clicked" onto the surface, allowing for the creation of complex, multilayered surface architectures for applications in biosensors, bioconjugation platforms, and biocompatible coatings. researchgate.nethiyka.com

| Strategy | Substrate | Anchoring Group | Exposed Functional Group | Subsequent Reaction | Potential Application |

| 1. Azide-Alkyne Click | Alkyne-functionalized silicon, glass, or polymer | Azide (-N₃) | Thiourea (-CS(NH₂)₂) | None | Heavy metal ion sensing, organocatalytic surfaces |

| 2. Thiourea Self-Assembly | Gold (Au) surfaces | Thiourea (-CS(NH₂)₂) | Azide (-N₃) | Azide-Alkyne Click Chemistry | Biosensors, bioconjugation platforms, antifouling coatings |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing Thiourea (B124793), (azidomethyl)- is increasingly geared towards green and sustainable chemistry principles. Traditional synthetic methods are being re-evaluated to reduce environmental impact, minimize waste, and improve safety.

Key strategies in developing sustainable synthetic routes include:

Solvent Selection : A significant shift involves replacing conventional volatile organic compounds with greener alternatives. Research has demonstrated the viability of using solvents like Cyrene, a bio-based solvent, for the one-pot synthesis of N,N'-diaryl thioureas with nearly quantitative yields, presenting a sustainable alternative to solvents like tetrahydrofuran (B95107) (THF) nih.gov. Water is also being explored as a solvent for the one-step synthesis of thiourea derivatives, offering advantages such as low toxicity, mild reaction conditions, and environmental friendliness google.com.

Catalyst Systems : The use of eco-friendly and reusable catalysts is a cornerstone of green synthesis. Deep eutectic solvents (DES), such as choline chloride/tin(II) chloride, are being employed not only as the reaction medium but also as the catalyst. This dual-role approach allows for the efficient synthesis of monosubstituted thioureas and the catalyst can be recovered and reused multiple times without significant loss of activity .

Mechanochemistry : Solvent-free synthesis using mechanochemical methods like ball milling is gaining traction. This technique enables the quantitative synthesis of thioureas without bulk solvents, reduces byproduct formation, and enhances energy efficiency beilstein-journals.org.

Flow Chemistry : Continuous-flow processes offer enhanced safety and efficiency, particularly when dealing with potentially hazardous reagents or intermediates. unimi.itmdpi.comnih.gov Flow synthesis allows for precise control over reaction parameters, reduces reaction times, and minimizes exposure to toxic chemicals. unimi.it

Table 1: Comparison of Sustainable Synthetic Approaches for Thiourea Derivatives

| Approach | Key Features | Advantages |

|---|---|---|

| Green Solvents | Use of bio-based or aqueous solvents (e.g., Cyrene, water). | Reduced toxicity, improved environmental profile, often milder reaction conditions. nih.govgoogle.com |

| Deep Eutectic Solvents | Acts as both solvent and catalyst; reusable. | High yields, easy recovery and reuse of catalyst, simplified workup. |

| Mechanochemistry | Solvent-free reaction via grinding/milling. | High atom economy, minimal waste, energy efficient, applicable to "click-type" chemistry. beilstein-journals.org |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, precise control of conditions, rapid reactions, suitable for automation. unimi.itnih.gov |

Exploration of Unconventional Reactivity Modes

Beyond its traditional roles, research is focused on uncovering and harnessing unconventional reactivity modes of Thiourea, (azidomethyl)-. The presence of both the thiourea and the azido (B1232118) functionalities within the same molecule opens up unique synthetic possibilities.

Cycloaddition Reactions : The azide (B81097) group is a well-established participant in "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) researchgate.netresearchgate.net. Future research will likely explore intramolecular or intermolecular cycloadditions where the thiourea moiety plays a directing or catalytic role. The reactivity of the azide is influenced by the electronic properties of its substituents, which could be modulated by the thiourea group researchgate.net.

Cascade Reactions : The development of cascade reactions initiated by one of the functional groups is a promising area. For instance, a reaction could be triggered at the thiourea core, leading to an intermediate that subsequently undergoes a transformation involving the azidomethyl group. Such processes are highly efficient, building molecular complexity in a single step researchgate.netunizar.es.

Dual Activation : Bifunctional thiourea-based organocatalysts are known to activate both electrophiles and nucleophiles simultaneously through hydrogen bonding . For Thiourea, (azidomethyl)-, this dual activation capability could be exploited in novel ways, where the thiourea part activates a substrate while the azido group participates in a separate bonding event.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms involving Thiourea, (azidomethyl)- is crucial for optimizing existing reactions and discovering new ones. Cutting-edge analytical and computational techniques are being employed to elucidate these mechanisms at a molecular level.

Computational Modeling : In silico methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are powerful tools for studying interactions between thiourea derivatives and biological targets or other reactants. nih.govresearchgate.netundip.ac.id These computational studies can predict binding modes, elucidate reaction pathways, and guide the design of new molecules with desired properties. nih.gov

Spectroscopic Techniques : Advanced spectroscopic methods are used to probe reactive intermediates. For example, linear and ultrafast vibrational spectroscopy can reveal the conformational states and hydrogen-bonding motifs of thioureas in solution and within catalytically active intermediates, offering insights into their mode of activation acs.org.

Solid-State Analysis : For reactions conducted under mechanochemical conditions, solid-state analytical methods like powder X-ray diffraction (PXRD) and solid-state NMR (ssNMR) spectroscopy are essential for characterizing products and intermediates without the use of bulk solvents beilstein-journals.org.

Integration in Automated Synthesis and High-Throughput Methodologies

The integration of Thiourea, (azidomethyl)- into automated synthesis platforms is set to accelerate the discovery of new materials and biologically active compounds. High-throughput synthesis and screening allow for the rapid generation and evaluation of large libraries of molecules.

Automated Synthesis Platforms : Automated systems are being developed for the rapid and reliable synthesis of small molecule libraries, including thiourea derivatives. nih.govmdpi.comchemrxiv.orgkit.edu These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, significantly increasing research efficiency chemrxiv.orgkit.edu. Flow chemistry is particularly well-suited for automation, enabling multistep and automated synthetic processes mdpi.comnih.gov.

High-Throughput Synthesis of Libraries : The (azidomethyl) group makes this thiourea an ideal building block for creating large chemical libraries using high-throughput methods. Robust strategies for the high-throughput synthesis of azide libraries have been developed, which can then be used in "click" chemistry reactions to generate a diverse range of compounds for screening researchgate.netnih.gov.

High-Throughput Screening (HTS) : Once synthesized, these libraries can be rapidly screened for desired properties. On-the-fly synthesis combined with in-situ screening in miniaturized formats (e.g., 1536-well plates) represents a paradigm shift from traditional HTS, reducing costs, waste, and time. rsc.org This approach allows for the accelerated discovery of hits for various applications, including drug discovery. rsc.orgnih.gov

Table 2: High-Throughput Methodologies in Thiourea/Azide Chemistry

| Methodology | Application to Thiourea, (azidomethyl)- | Key Benefits |

|---|---|---|

| Automated Synthesis | Rapid, iterative synthesis of derivatives using the thiourea scaffold. | Increased reproducibility, higher throughput, reduced human error. nih.govchemrxiv.org |

| HT Azide Library Synthesis | Use as a key building block for diverse azide libraries. | Rapid generation of thousands of unique compounds for screening. researchgate.netnih.gov |

| HT Screening (HTS) | In-situ screening of libraries derived from "click" reactions. | Accelerated hit identification, reduced resource consumption. rsc.orgnih.gov |

Design of Next-Generation Thiourea, (azidomethyl)- Derived Reagents and Catalysts

The unique combination of functional groups in Thiourea, (azidomethyl)- makes it an attractive scaffold for designing novel reagents and catalysts with tailored properties.

Bifunctional Organocatalysts : The thiourea moiety is a well-established hydrogen-bond donor in organocatalysis nih.gov. The azidomethyl group can be used as a versatile handle to attach this catalytic unit to polymer supports or to introduce additional functionalities. The design of novel bis-thiourea catalysts has shown potential in promoting asymmetric reactions with high enantioselectivity nih.gov. Future work could involve creating catalysts where both the thiourea and a triazole (formed from the azide) act in concert.

Targeted Biological Probes and Inhibitors : Thiourea derivatives are being extensively investigated as inhibitors for various enzymes and as anticancer agents. nih.govbiointerfaceresearch.commdpi.commdpi.comnih.gov The azide functionality allows for the easy attachment of these thiourea-based inhibitors to reporter molecules (e.g., fluorophores) or drug delivery systems via click chemistry. This facilitates the development of targeted therapeutics and diagnostic tools nih.gov.

Novel Scaffolds for Medicinal Chemistry : The thiourea core is a key component in many biologically active compounds. ekb.egrsc.org By using the azidomethyl group as a synthetic handle, this core can be incorporated into more complex molecular architectures, leading to the discovery of novel scaffolds with potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.